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Section 1: Compound Identification and
Overview
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Compound of Interest

Compound Name: 3-(4-Cyanophenyl)-1-propene

Cat. No.: B1311161

3-(4-Cyanophenyl)-1-propene, more commonly known by its synonym 4-allylbenzonitrile, is a
bifunctional organic molecule featuring a terminal alkene and an aromatic nitrile. This unique
combination of reactive groups makes it a valuable and versatile building block in synthetic
organic chemistry, particularly as a precursor for more complex molecules in materials science
and pharmaceutical development. The cyano group acts as a potent electron-withdrawing
group and a useful synthetic handle for transformation into other functionalities, while the allyl
group provides a site for additions, oxidations, and polymerization reactions.

The structural arrangement of the allyl and cyano moieties on the phenyl ring dictates its
reactivity. The nitrile group's electron-withdrawing nature influences the aromatic ring's
susceptibility to electrophilic substitution, while the terminal double bond offers a distinct site for
orthogonal chemical modifications.
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Identifier Value

IUPAC Name 4-allylbenzonitrile

Synonyms 3-(4-CyanoPh-enyI)-l-propene, p-
Allylbenzonitrile

CAS Number 10554-47-9

Molecular Formula C1oHoN

Molecular Weight 143.19 g/mol

Canonical SMILES C=CCC1=CC=C(C=C1)C#N

InChl Key FZYBCFPBLFMDLD-UHFFFAOYSA-N

Section 2: Physicochemical and Spectroscopic
Properties

The physical properties of 4-allylbenzonitrile are characteristic of a small, aromatic molecule. It
is a liquid at room temperature with a boiling point that necessitates vacuum distillation for
purification to avoid thermal decomposition. Spectroscopic analysis is essential for its
unambiguous identification and quality control.

Table of Physicochemical Properties:

Property Value Source
Boiling Point 116-118 °C at 11 mmHg N/A
Density 0.979 g/cm?3 (Predicted) [1]
Refractive Index (n2°/D) 1.543 N/A
Flash Point >230 °F (>110 °C) N/A

Spectroscopic Characterization:
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e 1H NMR: The proton NMR spectrum provides a clear signature for the allyl group, typically
showing a doublet for the two methylene protons adjacent to the ring, a multiplet for the
vinylic proton, and two distinct multiplets for the terminal vinylic protons. The aromatic
protons usually appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

e 13C NMR: The carbon spectrum will show distinct signals for the nitrile carbon (typically >110
ppm), the aromatic carbons, and the three carbons of the allyl group.

e IR Spectroscopy: The infrared spectrum is dominated by a sharp, strong absorption band
around 2230 cm~* characteristic of the nitrile (C=N) stretch. It also displays characteristic
peaks for C=C stretching of the alkene and aromatic ring, as well as C-H stretching and
bending vibrations.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*)
corresponding to its molecular weight. Fragmentation patterns can provide further structural
confirmation.[2][3]

Section 3: Synthesis and Mechanistic Insights

The synthesis of 4-allylbenzonitrile is most efficiently achieved through cross-coupling
reactions, which offer high yields and functional group tolerance. The choice of methodology is
dictated by the availability of starting materials, scalability, and cost-effectiveness.

Primary Synthesis Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely adopted method for forming carbon-carbon
bonds. In the context of 4-allylbenzonitrile synthesis, this involves the palladium-catalyzed
reaction between an allylboronic acid derivative and 4-bromobenzonitrile.

Causality Behind Experimental Choices:

o Catalyst: A palladium(0) complex, such as Pd(PPhs)as, is used because it can readily undergo
oxidative addition with the aryl halide (4-bromobenzonitrile), initiating the catalytic cycle.

o Base: A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is
crucial. It activates the boronic acid derivative, forming a more nucleophilic boronate species,
which facilitates the key transmetalation step with the palladium complex.
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e Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is
often employed. This ensures that both the organic-soluble reactants and the water-soluble
inorganic base can interact effectively at the interface, driving the reaction to completion.

Experimental Protocol: Synthesis of 4-Allylbenzonitrile

o Reactor Setup: To a three-necked, round-bottom flask equipped with a reflux condenser,
magnetic stirrer, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), allylboronic acid
pinacol ester (1.2 eq), and a palladium catalyst such as Pd(dppf)Clz (0.02 eq).

e Solvent and Base Addition: Add toluene (5 mL per mmol of 4-bromobenzonitrile) and a 2M
agueous solution of potassium carbonate (3.0 eq).

 Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove
oxygen, which can deactivate the palladium catalyst.

o Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting
material is consumed (typically 4-12 hours).

o Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and
extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, and dry over anhydrous sodium sulfate.

 Purification: Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the resulting crude oil by column chromatography on silica gel (eluting with a
hexane/ethyl acetate gradient) to yield pure 4-allylbenzonitrile.

Synthesis Workflow Diagram:
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Caption: Suzuki-Miyaura coupling workflow for 4-allylbenzonitrile synthesis.

Section 4: Chemical Reactivity and Derivatization

The utility of 4-allylbenzonitrile as a synthetic intermediate stems from the distinct reactivity of
its three functional components: the nitrile group, the alkene double bond, and the aromatic
ring.

Reactivity Hotspots Diagram:
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Key Reactive Sites
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Caption: Key reactive sites on the 4-allylbenzonitrile molecule.
» Reactions of the Nitrile Group:

o Reduction: The cyano group can be readily reduced to a primary amine (4-
allylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH4) or
through catalytic hydrogenation. This transformation is fundamental in drug development
for introducing a basic amine moiety, which is often crucial for receptor binding and
improving solubility.

o Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic
acid, yielding 4-allylbenzoic acid.[4] This provides a route to amides, esters, and other acid
derivatives.

e Reactions of the Alkene Group:

o Oxidation: The terminal double bond can be oxidized to form a diol using reagents like
osmium tetroxide (OsOa4) or potassium permanganate (KMnQOa). Oxidative cleavage with
ozone (O3) can yield an aldehyde.

o Hydrogenation: Catalytic hydrogenation (e.g., using Hz gas over Pd/C) can selectively
reduce the double bond to a propyl group, yielding 4-propylbenzonitrile, without affecting
the nitrile or aromatic ring under controlled conditions.
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o Addition Reactions: The alkene is susceptible to electrophilic addition, such as
hydrohalogenation (H-X) or halogenation (Xz2).

» Reactions of the Aromatic Ring:

o Electrophilic Aromatic Substitution: The nitrile group is a meta-director and strongly
deactivating. Therefore, electrophilic substitution reactions like nitration or halogenation
will be sluggish and will primarily occur at the positions meta to the cyano group (i.e., ortho
to the allyl group).

Section 5: Applications in Research and Drug
Development

4-Allylbenzonitrile serves as a key scaffold or intermediate in the synthesis of
pharmacologically active compounds. Its rigid phenyl ring acts as a spacer, while the cyano
and allyl groups provide vectors for modification to optimize binding, selectivity, and
pharmacokinetic properties.[5][6]

o Scaffold for Receptor Antagonists: The cyanophenyl moiety is a common feature in
antagonists for various receptors. For example, derivatives have been explored in the
development of androgen receptor (AR) antagonists for prostate cancer therapy.[7] The
nitrile group can act as a crucial hydrogen bond acceptor in the ligand-binding pocket of a
target protein.

o Precursor for Cannabinoid Receptor Modulators: The general structure is related to scaffolds
used in the discovery of cannabinoid-1 (CB1) receptor inverse agonists, which have been
investigated for the treatment of obesity.[8] In these contexts, the allyl group can be
functionalized to introduce side chains that enhance potency and modulate properties like
metabolic stability.

o Synthesis of Bioactive Molecules: The reduction of the nitrile to an amine provides a route to
compounds like 4-allylbenzylamine, a building block for synthesizing more elaborate drug
candidates. The amine can be used in amide bond formation, reductive amination, or as a
nucleophile to build heterocyclic systems.
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The strategic value of 4-allylbenzonitrile lies in its ability to serve as a starting point for
generating diverse chemical libraries. By systematically modifying the nitrile and allyl groups,
medicinal chemists can perform structure-activity relationship (SAR) studies to identify
compounds with optimal therapeutic profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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